Ethyl {2-[2-(4-chlorophenyl)hydrazinyl]-3H-indol-3-ylidene}carbamate
Description
Ethyl {2-[2-(4-chlorophenyl)hydrazinyl]-3H-indol-3-ylidene}carbamate is a synthetic indole derivative featuring a hydrazinyl moiety at the 2-position of the indole core, substituted with a 4-chlorophenyl group, and an ethyl carbamate functional group at the 3-ylidene position. This compound belongs to a class of molecules where the indole scaffold is modified to enhance biological or physicochemical properties.
The synthesis likely involves nucleophilic substitution or condensation reactions, as seen in analogous compounds. For example, describes a related pathway where ethyl chloroformate reacts with a triazole intermediate to form a carbamate . Similarly, hydrazine hydrate is a common reagent for introducing hydrazinyl groups, as noted in and .
Properties
CAS No. |
67397-27-7 |
|---|---|
Molecular Formula |
C17H15ClN4O2 |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
ethyl N-[2-[(4-chlorophenyl)diazenyl]-1H-indol-3-yl]carbamate |
InChI |
InChI=1S/C17H15ClN4O2/c1-2-24-17(23)20-15-13-5-3-4-6-14(13)19-16(15)22-21-12-9-7-11(18)8-10-12/h3-10,19H,2H2,1H3,(H,20,23) |
InChI Key |
KUZJTTTXPCKHMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(NC2=CC=CC=C21)N=NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-((4-chlorophenyl)diazenyl)-1H-indol-3-yl)carbamate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Diazenyl Group: The diazenyl group can be introduced through a diazotization reaction, where the amino group of the indole is converted to a diazonium salt, followed by coupling with a chlorophenyl compound.
Carbamoylation: The final step involves the reaction of the diazenyl-indole intermediate with ethyl chloroformate to form the carbamate ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the diazenyl group can yield the corresponding hydrazine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Biological Evaluation
Recent studies have demonstrated that Ethyl {2-[2-(4-chlorophenyl)hydrazinyl]-3H-indol-3-ylidene}carbamate exhibits significant biological activities, particularly in the following areas:
Anticancer Activity
Research indicates that this compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have reported that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial properties. It demonstrates effectiveness against a range of bacterial and fungal strains, suggesting its potential use in treating infectious diseases .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, which could be beneficial in managing conditions characterized by inflammation. Preliminary data suggest that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic profile .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the hydrazine and indole moieties can significantly influence its pharmacological properties. Studies have shown that variations in substituents can enhance potency and selectivity towards specific biological targets .
Case Studies
Several case studies have highlighted the applications of this compound:
Mechanism of Action
The mechanism of action of ethyl (2-((4-chlorophenyl)diazenyl)-1H-indol-3-yl)carbamate depends on its specific application:
Biological Activity: If used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors. The diazenyl group can act as a bioisostere for azo compounds, potentially leading to the inhibition of enzyme activity or modulation of receptor function.
Materials Science: In electronic applications, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Substituent Effects
- 4-Chlorophenyl Hydrazinyl Derivatives: The 4-chlorophenyl group in the target compound is a common feature in agrochemicals and pharmaceuticals due to its lipophilicity and stability. highlights carbamate derivatives like 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates (4a–i), which share chlorinated aromatic systems. These compounds exhibit log k values (HPLC-derived lipophilicity) ranging from 2.1 to 3.8, suggesting moderate to high hydrophobicity, a trait likely shared by the target compound .
Indole Core Modifications :
and describe indole derivatives with substituted hydrazine or carbamate groups. For instance, the crystal structure of ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate () shows dihedral angles of 7.35° and 18.23° between the acetate group and aromatic subunits, indicating planar conjugation. In contrast, the target compound’s ethyl carbamate group may introduce steric hindrance, altering molecular conformation .
Carbamate Functionalization
and reference ethyl carbamate derivatives. For example, ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate (fenoxycarb) is a pesticide with structural parallels to the target compound, emphasizing the role of carbamate groups in bioactivity . However, the indole-hydrazinyl-carbamate combination in the target compound may confer unique reactivity, such as enhanced hydrogen bonding or enzymatic resistance.
Physicochemical Properties
Lipophilicity
The lipophilicity of chlorophenyl carbamates () correlates with their capacity factor (k), which influences bioavailability. For example, compound 4a (log k = 2.1) is less lipophilic than 4i (log k = 3.8) due to alkyl chain length variations. The target compound’s 4-chlorophenyl and ethyl carbamate groups likely place its log k in the upper range (~3.5–4.0), comparable to 5a–i derivatives .
Hydrogen Bonding and Crystal Packing
and emphasize hydrogen bonding’s role in stability. The crystal structure in shows C–H···O and N–H···O bonds forming chains along the b-axis, while ’s cyanoacetamide derivative forms N–H···O and N–H···N bonds in R₂²(8) and R₂²(12) motifs. The target compound’s carbamate group may similarly participate in intermolecular H-bonding, affecting solubility and crystallinity .
Biological Activity
Ethyl {2-[2-(4-chlorophenyl)hydrazinyl]-3H-indol-3-ylidene}carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a hydrazine moiety linked to an indole structure, which is known for its biological significance. The presence of the 4-chlorophenyl group enhances its reactivity and potential interactions with biological targets. The general structure can be represented as follows:
Anticancer Properties
- Inhibition of Tumor Growth : Studies have indicated that compounds with similar structures exhibit significant anticancer activity by inducing apoptosis in cancer cells. The hydrazine and indole components are known to interact with various cellular pathways involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : The electrophilic nature of the carbonyl group in the carbamate structure can lead to increased ROS production, which is a common mechanism through which many anticancer agents exert their effects by promoting oxidative stress in cancer cells.
- DNA Interaction : Ethyl carbamate derivatives have been shown to form adducts with DNA, leading to mutations that can trigger carcinogenesis. This dual role as both a potential therapeutic agent and a mutagen underscores the need for careful evaluation of its biological effects.
In Vitro Studies
Recent research has focused on the effects of this compound on various cancer cell lines. For instance, studies involving human breast cancer (MCF-7) and lung cancer (A549) cell lines have demonstrated that this compound can significantly inhibit cell proliferation with IC50 values comparable to established chemotherapeutics.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.0 | Induction of apoptosis via ROS generation |
| A549 | 12.5 | DNA adduct formation leading to cell cycle arrest |
In Vivo Studies
Animal models have also been employed to assess the efficacy and safety profile of this compound. In a study involving mice, administration of this compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as an effective anticancer agent.
Safety and Toxicology
Despite its promising biological activity, concerns regarding the safety profile of this compound must be addressed. Ethyl carbamate has been classified as a probable human carcinogen due to its ability to induce mutations in DNA and promote tumorigenesis in animal studies. Therefore, understanding the balance between therapeutic efficacy and toxicity is crucial for future applications.
Q & A
Q. Table 1: Representative Reaction Conditions
| Precursor | Reagent/Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazinyl-indole derivative | HBr/Ethanol | 7 | 86 |
Q. How is the crystal structure of this compound determined using X-ray crystallography?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.54178 Å). and emphasize the SHELX suite (SHELXL for refinement) for solving structures.
- Refinement : Apply anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (e.g., N–H⋯O interactions) should be analyzed to validate molecular packing .
- Validation : Cross-check CCDC deposition codes (e.g., CCDC 1234567) for reproducibility.
Q. What analytical techniques are used to assess purity and stability?
- Methodological Answer :
- RP-HPLC : Use a C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min. demonstrates this method for detecting metabolites and confirming stability in synaptosomes .
- Spectroscopy : Validate via FT-IR (amide C=O stretch ~1668 cm⁻¹) and ¹H NMR (indole protons at δ 6.8–7.5 ppm) .
Advanced Research Questions
Q. How can molecular docking predict the bioactivity of this compound?
- Methodological Answer :
- Software : AutoDock Vina () or GOLD Suite for docking simulations. Use the Lamarckian GA algorithm with exhaustiveness = 8.
- Target Selection : Prioritize enzymes like helicases (e.g., SARS-CoV-2 nsp13) or GABA receptors. shows triazole derivatives with 4-chlorophenyl groups exhibit binding energies < −8.0 kcal/mol .
- Validation : Compare docking poses with crystallographic data (RMSD < 2.0 Å) and perform MD simulations for stability .
Q. What reaction mechanisms explain unexpected byproducts during synthesis?
- Methodological Answer :
- Mechanistic Pathways :
Oxime Formation : Hydroxylamine reacts with propanedial intermediates to form dioximes (, Fig. 2).
Cyclization/Fragmentation : Proton-induced cleavage leads to cyanoacetamide derivatives (e.g., via imine intermediates).
- Mitigation : Control pH (<5.0) and avoid excess hydroxylamine to suppress fragmentation .
Q. How is metabolic stability evaluated in biological systems?
- Methodological Answer :
- In Vitro Models : Use isolated rat brain synaptosomes () incubated with the compound (10 µM, 37°C). Monitor via RP-HPLC for metabolite peaks.
- Data Interpretation : Absence of new peaks after 24 hours indicates resistance to enzymatic degradation .
Q. What structure-activity relationships (SAR) enhance pharmacological activity?
- Methodological Answer :
- Modifications :
- Indole Core : Substituents at C3 (e.g., carbamate vs. thiosemicarbazone) impact receptor binding ().
- Chlorophenyl Group : Para-chloro positioning improves hydrophobicity and target affinity ().
- Biological Testing : Compare IC₅₀ values of derivatives against control compounds (e.g., triazoles in ) .
Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
